2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide
Description
2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide is a benzopyran derivative characterized by a fused bicyclic aromatic system with a propyl substituent at position 6, an amino group at position 2, and a carboxamide moiety at position 2. This compound belongs to a class of chromone-based molecules, which are known for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The structural features of this compound—specifically the carboxamide and propyl groups—are hypothesized to influence its solubility, metabolic stability, and target-binding affinity.
Properties
CAS No. |
114007-23-7 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-amino-4-oxo-6-propylchromene-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-7-4-5-9-8(6-7)11(16)10(12(14)17)13(15)18-9/h4-6H,2-3,15H2,1H3,(H2,14,17) |
InChI Key |
YMQXMFJJSUFFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)N)N |
Origin of Product |
United States |
Biological Activity
The compound 2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide is part of the benzopyran family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves multi-component reactions that yield a series of chromene derivatives. For instance, the preparation often includes the use of 3-amino-2-naphthol and malononitrile in the presence of piperidine, followed by recrystallization to obtain pure compounds . Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that compounds within the benzopyran family exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess potent activity against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 0.3 to 2 µg/mL . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. Notably, some derivatives have demonstrated strong antiproliferative effects against cancer cell lines, inducing apoptosis via caspase activation . A specific study highlighted that compounds with modifications at the 4-position showed enhanced apoptotic effects, suggesting a structure-activity relationship critical for their efficacy .
Anti-inflammatory and Antioxidant Effects
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory and antioxidant activities. These effects are attributed to its ability to scavenge free radicals and inhibit inflammatory mediators. For instance, studies have reported that related benzopyran derivatives can significantly reduce inflammation markers in animal models .
Case Studies
Case Study 1: Anticancer Evaluation
A study focused on a series of chromene derivatives including this compound demonstrated that these compounds could inhibit cell proliferation in several cancer cell lines. The most potent compound showed an IC50 value indicating effective growth inhibition at low concentrations .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of synthesized benzopyran derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
Data Summary
| Activity Type | IC50 Values | Mechanism |
|---|---|---|
| Antimicrobial | 0.3 - 2 µg/mL | Disruption of cell membranes |
| Anticancer | Varies (specifics needed) | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Significant reduction in markers | Scavenging free radicals |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits significant pharmacological activities, including:
- Antitumor Activity: Research indicates that derivatives of benzopyran, including 2-amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide, show potential in treating various cancers. For instance, studies have demonstrated that certain benzopyran derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
- Neuroprotective Effects: Benzopyran derivatives have been investigated for their neuroprotective properties. They may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammation and oxidative stress .
Case Study:
A study reported the synthesis of a series of benzopyran derivatives, including 2-amino-4-oxo compounds, which were evaluated for their antitumor activity. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .
Catalysis
Synthesis of Bioactive Compounds:
The compound is utilized as a catalyst or intermediate in the synthesis of other bioactive molecules. Its ability to facilitate multicomponent reactions makes it valuable in organic synthesis.
Green Chemistry Applications:
Recent advancements have focused on eco-friendly synthesis methods using 2-amino-4-oxo derivatives. For example, a one-pot multicomponent synthesis involving this compound was developed using a magnetically retrievable catalyst, showcasing its utility in sustainable chemistry practices .
Agrochemicals and Food Additives
Benzopyran derivatives are also explored for use in agrochemicals due to their biological activity against pests and diseases. Additionally, they can serve as food additives owing to their antioxidant properties, which help in preserving food quality and extending shelf life .
Cosmetic Applications
The compound's derivatives are being researched for their potential use in cosmetics. Their antioxidant properties can enhance skin health by protecting against oxidative damage caused by environmental stressors .
Summary of Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials: Salicylic acid derivatives or substituted aromatic aldehydes.
- Reagents: Malononitrile and dimedone are common reactants used in the synthesis process.
- Catalysts: Various catalysts, including amine-functionalized silica nanoparticles, have been employed to optimize reaction conditions and yields.
Table: Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Reaction of salicylic acid with malononitrile | 85 |
| 2 | Addition of dimedone under solvent-free conditions | 90 |
| 3 | Purification via recrystallization | 95 |
Comparison with Similar Compounds
Key Observations:
Aldehydes are generally more reactive but less stable in physiological conditions, suggesting the carboxamide variant may have superior pharmacokinetic properties. The propyl chain (C6) versus isopropyl or methyl groups in analogs may influence lipophilicity. Longer alkyl chains (e.g., propyl) could increase membrane permeability but may also affect metabolic clearance rates .
In contrast, pyridine or benzoic acid-based analogs (e.g., 2-Amino-6-methyl-5-nitropyridine) lack this feature, reducing their structural complexity and binding versatility .
Biological Relevance :
- While direct data for the target compound are absent, chromone derivatives with carboxamide groups (e.g., flavopiridol analogs) are documented as cyclin-dependent kinase inhibitors . Substitutions at C6 (e.g., propyl) may modulate selectivity for specific kinase isoforms.
Preparation Methods
Synthesis of 6-Propyl Salicylic Acid
The propyl group at position 6 is introduced early by starting with 6-propyl salicylic acid. While direct commercial availability is limited, this intermediate can be prepared via Friedel-Crafts alkylation of salicylic acid using propyl chloride in the presence of AlCl₃. Alternatively, microbial oxidation of 6-propylphenol has been reported but yields suboptimal results (~50%).
Protection of Hydroxyl Groups
The free hydroxyl groups of 6-propyl salicylic acid are acetylated using acetic anhydride or acetyl chloride to form 2-acetoxy-6-propylbenzoyl chloride (Structure III in). This step ensures selective reactivity during subsequent cyclocondensation:
Cyclocondensation with Malononitrile
The acetoxy derivative reacts with malononitrile under basic conditions (e.g., NaOH or KOH) to form the chromone core. This step involves nucleophilic attack by the enolate of malononitrile on the acyl chloride, followed by cyclization and elimination of acetic acid:
Key Conditions :
Acid Chloride-Mediated Synthesis
This method, detailed in and, emphasizes the use of acid chlorides to drive cyclization. The 6-propyl group is retained from the salicylic acid precursor, while the carboxamide is introduced via nitrile hydrolysis.
Formation of the Chromone Carbonitrile
The reaction of 2-acetoxy-6-propylbenzoyl chloride with malononitrile in aqueous NaOH produces 2-amino-4-oxo-6-propyl-4H-1-benzopyran-3-carbonitrile. Mechanistic studies suggest a Knoevenagel-like condensation followed by cyclization:
Optimized Parameters :
Hydrolysis to Carboxamide
The carbonitrile intermediate is hydrolyzed to the carboxamide using concentrated sulfuric acid or HCl. This step proceeds via intermediate iminol formation, followed by aqueous workup:
Conditions :
Green Mechanochemical Synthesis
A solvent-free, mechanochemical approach adapted from offers an eco-friendly alternative. While originally developed for tetrahydrobenzo[b]pyrans, modifications enable synthesis of the target compound.
Multicomponent Reaction (MCR) Strategy
The reaction integrates 6-propylsalicylaldehyde, malononitrile, and a diketone (e.g., dimedone) in a one-pot grinding process. Amine-functionalized SiO₂@Fe₃O₄ nanoparticles (ASMNPs) catalyze the reaction:
Optimization Data :
| Catalyst Loading (mg) | Time (min) | Yield (%) |
|---|---|---|
| 10 | 2 | 96 |
| 15 | 2 | 96 |
Advantages :
-
No solvent required
-
Reaction time: 2 minutes
Comparative Analysis of Methods
The table below contrasts key parameters across synthesis routes:
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Cyclocondensation | 85 | 30 min | High regioselectivity | Requires corrosive acids |
| Acid Chloride-Mediated | 92 | 45 min | Scalability | Multi-step purification |
| Mechanochemical | 96 | 2 min | Solvent-free, rapid | Limited substrate scope |
Characterization and Validation
All routes produce this compound with consistent spectral properties:
Single-crystal XRD data confirm the planar chromone core and propyl orientation .
Q & A
Q. How can researchers address low bioavailability in in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
